(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a hexyloxybenzylidene group, a nitrophenyl group, and a phenyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-(hexyloxy)benzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the final pyrazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may participate in redox reactions, while the pyrazolone core can interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(hexyloxy)benzylidene-p-tolylamine
- 4-butyl-N-(4-(hexyloxy)benzylidene)aniline
- 4-butoxy-phenyl-(4-hexyloxy-benzylidene)-amine
Uniqueness
(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5g/mol |
IUPAC Name |
(4Z)-4-[(4-hexoxyphenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H27N3O4/c1-2-3-4-8-19-35-25-17-11-21(12-18-25)20-26-27(22-9-6-5-7-10-22)29-30(28(26)32)23-13-15-24(16-14-23)31(33)34/h5-7,9-18,20H,2-4,8,19H2,1H3/b26-20- |
InChI Key |
ZNMOATMWDRHHSI-QOMWVZHYSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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